Cas no 2179724-00-4 (1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one)
![1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one structure](https://de.kuujia.com/scimg/cas/2179724-00-4x500.png)
2179724-00-4 structure
Produktname:1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one
1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Z3462908782
- EN300-7530874
- AKOS033934757
- 1-(1-Methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one
- 1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one
- 2179724-00-4
- 1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one
-
- Inchi: 1S/C10H13N3O/c1-3-10(14)13-5-4-9-8(6-13)11-7-12(9)2/h3,7H,1,4-6H2,2H3
- InChI-Schlüssel: GKHARZJHDTVITF-UHFFFAOYSA-N
- Lächelt: C(N1CC2N=CN(C)C=2CC1)(=O)C=C
Berechnete Eigenschaften
- Genaue Masse: 191.105862047g/mol
- Monoisotopenmasse: 191.105862047g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 1
- Komplexität: 254
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.1Ų
- XLogP3: 0
Experimentelle Eigenschaften
- Dichte: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Siedepunkt: 473.5±34.0 °C(Predicted)
- pka: 6.73±0.20(Predicted)
1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7530874-1.0g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 1.0g |
$842.0 | 2024-05-23 | |
Enamine | EN300-7530874-0.05g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 0.05g |
$707.0 | 2024-05-23 | |
Enamine | EN300-7530874-0.5g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 0.5g |
$809.0 | 2024-05-23 | |
Enamine | EN300-7530874-10.0g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 10.0g |
$3622.0 | 2024-05-23 | |
Enamine | EN300-7530874-5.0g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 5.0g |
$2443.0 | 2024-05-23 | |
Enamine | EN300-7530874-0.25g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 0.25g |
$774.0 | 2024-05-23 | |
Enamine | EN300-7530874-2.5g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 2.5g |
$1650.0 | 2024-05-23 | |
Enamine | EN300-7530874-0.1g |
1-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one |
2179724-00-4 | 95% | 0.1g |
$741.0 | 2024-05-23 |
1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one Verwandte Literatur
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2179724-00-4 (1-(1,4,6,7-Tetrahydro-1-methyl-5H-imidazo[4,5-c]pyridin-5-yl)-2-propen-1-one) Verwandte Produkte
- 2034619-91-3(4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,2,3-thiadiazole-5-carboxamide)
- 23377-40-4(3-(Hexadecyloxy)propan-1-ol)
- 2171795-99-4(3'-propyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine)
- 25697-55-6(3-(Trifluoromethyl)benzyl Mercaptan)
- 912781-46-5(9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione)
- 1595129-71-7(P110δ-IN-1)
- 1805185-28-7(4-Cyano-3-(difluoromethyl)-6-methylpyridine-2-acetic acid)
- 1805524-24-6(Ethyl 4-bromo-5-cyano-2-(trifluoromethylthio)benzoate)
- 139780-67-9(N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylacetamide)
- 1785753-46-9(2-(Methylamino)-1-(oxan-2-yl)ethan-1-ol)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
